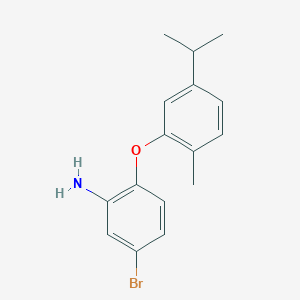

5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline

Description

Contextualization of Aryloxyaniline Chemical Space and its Research Significance

The term "chemical space" refers to the vast ensemble of all possible molecules. nih.gov Within this vastness, the aryloxyaniline scaffold represents a privileged structure. This framework, consisting of two aryl rings connected by an oxygen-nitrogen linkage, is a cornerstone in the synthesis of various complex molecules. Its significance stems from its structural rigidity and the potential for diverse substitutions on either aromatic ring, which allows for the fine-tuning of electronic and steric properties.

In medicinal chemistry, aryloxyaniline derivatives are explored for their potential as scaffolds in drug discovery. The ability to introduce various functional groups allows chemists to explore structure-activity relationships (SAR) systematically. This exploration is crucial for optimizing a compound's interaction with biological targets, thereby enhancing its therapeutic potential. The exploration of this chemical space is a key strategy for discovering novel drug candidates. researchgate.netyoutube.com

Rationale for Focused Investigation of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline

The specific structure of this compound suggests several reasons for its focused investigation. The rationale can be broken down by analyzing its constituent functional groups:

The Aryloxyaniline Core: Provides a stable and versatile backbone for further chemical modifications.

The Bromo Group: The presence of a bromine atom is of particular importance. Halogenated, especially brominated, aromatic compounds are key precursors in organic synthesis. researchgate.net They are frequently used in cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the incorporation of bromine into a molecule can significantly alter its biological activity, a strategy often employed in the development of pharmaceuticals. mdpi.com Brominated compounds have also been investigated for their applications in creating materials with specific properties, such as flame retardants.

This compound, therefore, serves as a valuable building block. researchgate.net It can be used to synthesize more complex molecules with potentially interesting biological or material properties. Its utility lies in its pre-functionalized structure, offering multiple reactive sites for further chemical elaboration.

Overview of Research Domains for Brominated Phenoxyaniline (B8288346) Derivatives

The research domains for brominated phenoxyaniline derivatives are diverse, reflecting the versatility of this class of compounds. Key areas of investigation include:

Medicinal Chemistry: Brominated compounds are prevalent in pharmaceuticals. The bromine atom can enhance a molecule's metabolic stability or its binding affinity to a target protein. mdpi.com Derivatives of brominated anilines are investigated for a wide range of therapeutic applications, including as antimicrobial agents. mdpi.comresearchgate.net For example, brominated benzoic acid derivatives are important starting materials for antidiabetic drugs. google.com

Materials Science: The introduction of bromine can impart useful properties to polymers and other materials. For instance, brominated compounds are well-known for their flame-retardant properties. Aryloxyaniline derivatives, in general, are used in the synthesis of high-performance polymers like polyimides, and the inclusion of bromine could be a strategy to enhance their thermal stability or other physical characteristics.

Synthetic Chemistry: As versatile intermediates, brominated phenoxyanilines are valuable tools for organic chemists. They provide a gateway to a wide array of other molecules through reactions that specifically target the carbon-bromine bond. researchgate.net The development of new synthetic methods often utilizes such pre-functionalized molecules to demonstrate the scope and utility of a new reaction.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYRPLJGYBDELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 5 Isopropyl 2 Methylphenoxy Aniline and Analogues

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent aromatic precursors. This section details the synthetic strategies for obtaining the necessary halogenated aniline (B41778) and substituted phenol moieties, as well as the methodologies for forging the key aryl ether linkage.

Synthesis of Halogenated Aniline Precursors

The halogenated aniline precursor, specifically a brominated aminophenol, is a critical building block. A common route to such compounds involves the nitration of a commercially available bromophenol followed by the reduction of the nitro group to an amine.

A typical synthesis starts with the bromination of phenol to produce p-bromophenol orgsyn.org. This intermediate can then be nitrated to form 5-bromo-2-nitrophenol. The subsequent reduction of the nitro group is a key step to yield the desired 2-amino-5-bromophenol. Various reducing agents can be employed for this transformation, with sodium bisulfite being one effective option chemicalbook.com. The reaction involves dissolving 5-bromo-2-nitrophenol in an aqueous sodium hydroxide solution, followed by the addition of sodium bisulfite. After the reaction is complete, acidification and extraction yield the crude 2-amino-5-bromophenol, which can be further purified by recrystallization chemicalbook.com.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromo-2-nitrophenol | 1. 0.5% NaOH (aq) 2. NaHSO₃ 3. HCl | 2-Amino-5-bromophenol | 60% | chemicalbook.com |

| N-(4-bromo-2-hydroxyphenyl)acetamide | 1. EtOH, 3 M HCl 2. Na₂CO₃ | 2-Amino-5-bromophenol | 89% | chemicalbook.com |

Synthesis of Substituted Phenol Precursors

The other essential precursor is 5-isopropyl-2-methylphenol, commonly known as carvacrol. A prevalent industrial method for the synthesis of carvacrol involves the oxidation of p-cymene google.com. This process can be achieved by dissolving p-cymene in a suitable solvent and utilizing a copper catalyst along with a cocatalyst such as tetramethyl piperidine oxide. Compressed air is introduced as the oxidant to convert p-cymene to carvacrol. The reaction is then quenched with a sodium bicarbonate solution. Following phase separation, the organic layer is distilled to remove the solvent, and the resulting crude carvacrol is purified by rectification google.com.

The biosynthesis of carvacrol in plants like oregano and thyme also proceeds from γ-terpinene via p-cymene as an intermediate, highlighting the importance of this hydrocarbon precursor db-thueringen.denih.govresearchgate.net.

| Starting Material | Catalyst/Reagents | Oxidant | Product | Key Features | Reference |

| p-Cymene | Copper catalyst, Tetramethyl piperidine oxide | Compressed Air | Carvacrol (5-Isopropyl-2-methylphenol) | Simple process, suitable for industrial production | google.com |

Strategies for Aryl Ether Bond Formation in Phenoxyaniline (B8288346) Synthesis

The formation of the aryl ether bond is the pivotal step in assembling the phenoxyaniline framework. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In the context of synthesizing the target molecule, this would involve the reaction of a brominated aniline precursor with 5-isopropyl-2-methylphenol in the presence of a copper catalyst.

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N and C-O bond formation. This reaction offers milder conditions and a broader substrate scope compared to the traditional Ullmann reaction. For the synthesis of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline, a Buchwald-Hartwig C-O coupling reaction would be employed between the halogenated aniline and the substituted phenol. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

| Reaction | Catalyst | Reactants | Bond Formed | Key Advantages |

| Ullmann Condensation | Copper | Aryl Halide, Phenol | C-O (Aryl Ether) | Classical, cost-effective metal catalyst |

| Buchwald-Hartwig Coupling | Palladium | Aryl Halide, Phenol | C-O (Aryl Ether) | Milder conditions, broader substrate scope, high functional group tolerance |

Advanced Synthetic Approaches for Targeted Structural Modification

Following the construction of the basic aryloxyaniline framework, advanced synthetic methods can be employed for further functionalization and the introduction of specific structural motifs. These strategies allow for precise control over the regiochemistry of the molecule and the introduction of diverse substituents.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for introducing substituents at specific positions on the phenoxyaniline scaffold. Halogenation is a common and useful transformation that provides a handle for further reactions. The regioselective halogenation of aromatic compounds can be challenging due to the presence of multiple activating and directing groups.

For the 8-substituted quinoline framework, which shares some electronic similarities with the target molecule, a metal-free protocol for C5-H halogenation has been developed using trihaloisocyanuric acid as the halogen source rsc.org. This method is operationally simple and proceeds with high regioselectivity. While not directly applied to phenoxyanilines in the provided literature, the principles of directing group effects and reagent choice are transferable. The amino and phenoxy groups in the target molecule will direct electrophilic substitution, and by carefully selecting the halogenating agent and reaction conditions, it is possible to achieve regioselective bromination or chlorination at specific positions on either aromatic ring.

Cross-Coupling Reactions in Aryloxyaniline Framework Construction

Cross-coupling reactions are indispensable tools for the construction and modification of complex aromatic systems. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is highly versatile for the formation of biaryl linkages. For instance, unprotected ortho-bromoanilines can undergo Suzuki-Miyaura coupling with a variety of boronic esters to introduce benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents nih.gov. This methodology could be applied to this compound to replace the bromine atom with a wide range of functional groups, thus generating a library of analogues. The reaction is known for its mild conditions and tolerance of various functional groups nih.gov.

The Buchwald-Hartwig amination reaction can also be used for further modification of the aryloxyaniline framework. For example, if the initial synthesis produces a dihalogenated precursor, one of the halogen atoms can be selectively displaced to form the ether linkage, leaving the other halogen available for a subsequent Buchwald-Hartwig amination with a different amine, leading to more complex structures. This has been demonstrated in the synthesis of substituted phenazines via a double Buchwald-Hartwig cyclization of substituted bromoanilines nih.govresearchgate.net.

| Cross-Coupling Reaction | Catalyst | Substrates | Bond Formed | Application in Modifying Aryloxyanilines |

| Suzuki-Miyaura | Palladium | Aryl Halide, Boronic Acid/Ester | C-C (Aryl-Aryl, etc.) | Replacement of the bromine atom with various substituents. |

| Buchwald-Hartwig | Palladium | Aryl Halide, Amine | C-N | Introduction of additional amino groups. |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to the development of synthetic routes for aryloxyanilines and related compounds, aiming to reduce environmental impact by minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. Traditional methods for constructing diaryl ethers and aryl amines, such as the Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which are not environmentally benign. wikipedia.org

Recent advancements focus on creating more sustainable pathways. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and the exploration of greener solvents and energy sources. For instance, palladium on carbon (Pd/C) has been employed for Buchwald-Hartwig C-N bond formation under microwave irradiation in bio-based solvents, offering a more sustainable alternative to homogeneous catalysts. researchgate.net Similarly, copper nanoparticles (Cu-NPs) have been developed for Ullmann-type C-O cross-coupling reactions, sometimes synthesized via phytoextraction from plants, which aligns with green chemistry principles. mdpi.com The use of water as a solvent in micellar media for Buchwald-Hartwig cross-coupling reactions further exemplifies a green approach. researchgate.net

Other strategies focus on avoiding hazardous reagents and minimizing waste. Methodologies have been developed for the synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives that are inexpensive, efficient at room temperature, and scalable. semanticscholar.orgnih.gov For diaryl ether synthesis, catalyst-free coupling of phenols with electron-deficient aryl halides in DMSO with microwave assistance provides a rapid and metal-free alternative. organic-chemistry.org The development of air-stable and soluble copper(I) catalysts also contributes to more practical and sustainable Ullmann-type reactions. researchgate.net

| Green Chemistry Principle | Application in Aryloxyaniline Synthesis | Example/Advantage |

|---|---|---|

| Use of Catalysis | Employing recyclable heterogeneous catalysts instead of stoichiometric reagents. | Pd/C, Copper Nanoparticles (Cu-NPs) for easier separation and reuse. researchgate.netmdpi.com |

| Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Use of water in micellar media or bio-based solvents like Cyrene. researchgate.net |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis for rapid heating and shorter reaction times. researchgate.netorganic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Cross-coupling reactions like Buchwald-Hartwig are inherently more atom-economical than multi-step classical methods. |

| Safer Reagents | Avoiding highly toxic reagents. | Replacing toxic cyanating agents like BrCN with alternatives for the synthesis of precursors. acs.org |

Reaction Mechanism Elucidation in Complex Organic Synthesis

A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and controlling selectivity in the synthesis of complex molecules like aryloxyanilines. The primary transformations involve the formation of a diaryl ether (C-O) bond and an aryl amine (C-N) bond, typically achieved through transition-metal-catalyzed cross-coupling reactions.

The formation of the diaryl ether and aryl amine linkages in molecules like this compound is predominantly achieved through Ullmann-type and Buchwald-Hartwig reactions.

Ullmann Condensation (Copper-Catalyzed C-O and C-N Coupling): The classical Ullmann reaction involves copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org While traditionally requiring harsh conditions, modern ligand-assisted protocols operate under milder temperatures. The mechanism, though extensively studied, remains a subject of debate. It is generally accepted that the active catalyst is a Cu(I) species. organic-chemistry.org

The catalytic cycle is often proposed to involve the following steps:

Formation of a Copper(I) Alkoxide/Amide: The Cu(I) catalyst reacts with the phenol or amine in the presence of a base to form a copper(I) alkoxide or amide complex.

Oxidative Addition: The aryl halide adds to the copper(I) complex. This step is often considered rate-determining. mit.edu The exact nature of this step is debated, with possibilities including a concerted oxidative addition to form a transient Cu(III) intermediate or other pathways like single-electron transfer (SET). mit.eduresearchgate.net

Reductive Elimination: The C-O or C-N bond is formed from the Cu(III) intermediate, yielding the desired product and regenerating the Cu(I) catalyst. organic-chemistry.org

Recent studies provide spectroscopic and computational evidence supporting the existence of Cu(III) intermediates, particularly when bases like carbonate or phosphate are used, which can act as bidentate ligands. researchgate.net

Buchwald-Hartwig Amination/Etherification (Palladium-Catalyzed C-N/C-O Coupling): The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-N and C-O bonds. rsc.orgnih.gov Its mechanism is well-established and proceeds via a Pd(0)/Pd(II) catalytic cycle. mit.edusemanticscholar.org

The key steps are:

Oxidative Addition: The aryl halide reacts with a coordinatively unsaturated Pd(0) complex, generated in situ from a Pd(II) precatalyst, to form a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen bond.

Deprotonation: A base removes a proton from the coordinated amine or alcohol, forming a palladium amido or alkoxide complex.

Reductive Elimination: The final C-N or C-O bond is formed from this complex, yielding the aryloxyaniline product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle. mit.edu Kinetic studies have shown that for C-N couplings, reductive elimination is often not the problematic or rate-limiting step. mit.edu

| Feature | Ullmann Condensation | Buchwald-Hartwig Reaction |

|---|---|---|

| Catalyst | Copper (typically Cu(I) salts) | Palladium (typically Pd(0)/Pd(II) complexes) |

| Key Intermediates | Cu(I) alkoxide/amide; proposed Cu(III) species | Pd(II)-aryl complex; Pd(II)-amido/alkoxide complex |

| Catalytic Cycle | Often proposed as Cu(I)/Cu(III) | Well-established Pd(0)/Pd(II) cycle |

| Typical Conditions | Traditionally high temperatures; milder with modern ligands | Generally milder conditions, highly tunable with ligands |

| Rate-Determining Step | Often proposed to be oxidative addition of the aryl halide | Can vary; often oxidative addition, but can be influenced by other steps |

While this compound is an achiral molecule, the synthesis of its analogues can involve significant stereochemical challenges, particularly the control of axial chirality. When rotation around a single bond (in this case, the C-O or C-N bond connecting the two aryl rings) is sufficiently hindered by bulky ortho-substituents, stable stereoisomers known as atropisomers can exist. nih.gov

The controlled synthesis of a single atropisomer, known as atroposelective synthesis, is a key challenge in modern organic chemistry. nih.gov This is typically achieved by introducing chiral information into the transition state of the bond-forming reaction.

Strategies for stereochemical control in the formation of aryloxyaniline analogues include:

Chiral Ligands: In transition-metal-catalyzed couplings, chiral ligands can coordinate to the metal center and create a chiral environment. This environment can favor the formation of one atropisomer over the other during the reductive elimination step, where the crucial aryl-aryl bond linkage is established.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reacting molecules. researchgate.net Its steric influence directs the coupling reaction to proceed with a specific stereochemical outcome. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or isothioureas, have been successfully used in the atroposelective synthesis of axially chiral biaryls and N-aryl compounds. dicp.ac.cnnih.govresearchgate.net These catalysts can activate the substrates through hydrogen bonding or other non-covalent interactions, creating a chiral environment that directs the stereochemical outcome of the reaction.

The development of these methods allows for the synthesis of complex, sterically hindered aryloxyanilines with high stereochemical purity, which is crucial in fields like medicinal chemistry and materials science where the specific three-dimensional arrangement of atoms determines function. nih.govnih.gov

| Strategy | Description | Application Example |

|---|---|---|

| Atroposelective Cross-Coupling | Using a chiral catalyst (e.g., a metal complex with a chiral ligand) to favor the formation of one atropisomer during the C-O or C-N bond-forming step. | Palladium-catalyzed coupling with chiral phosphine ligands to synthesize axially chiral biaryls. |

| Chiral Auxiliary Control | A chiral group is temporarily attached to a substrate to direct the stereochemistry of the coupling reaction. The auxiliary is removed in a subsequent step. | Use of renewable chiral auxiliaries derived from arene-tricarbonyl-chromium complexes. researchgate.net |

| Central-to-Axial Chirality Conversion | An initial reaction creates a central chiral element, which then directs the formation of an axially chiral biaryl system in a subsequent step. | Organocatalytic arylation of a naphthoquinone to create a chiral intermediate that aromatizes to an axially chiral product. nih.gov |

| Dynamic Kinetic Resolution | A racemic but configurationally unstable (rapidly interconverting) atropisomeric starting material is reacted with a chiral catalyst or reagent, which selectively converts one enantiomer to the product faster than the other. | Quinine-catalyzed allylation for the dynamic kinetic resolution of vicinal-axis heterobiaryls. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the covalent framework of the molecule in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. The aromatic region would feature a complex set of multiplets for the seven protons distributed across the two phenyl rings. The aniline (B41778) -NH₂ protons would likely appear as a broad singlet. The aliphatic region is characterized by signals for the isopropyl and methyl groups. The isopropyl methine proton (-CH) would present as a septet, while the two equivalent isopropyl methyl groups (-CH₃) would appear as a doublet. The lone methyl group on the phenoxy ring would be a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all 16 carbon atoms in the molecule. It would display distinct signals for the two methyl carbons, the isopropyl methine and methyl carbons, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (amino, bromo, ether oxygen, alkyl groups), providing insight into the electronic distribution within the rings. For instance, carbons directly bonded to the electronegative oxygen, nitrogen, and bromine atoms would be shifted to characteristic frequencies.

2D NMR Techniques: To resolve ambiguities in the assignment of the complex aromatic signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of protons on each aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already-assigned proton spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 7.3 | Multiplet (m) |

| Aniline-NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| Isopropyl-CH | 2.8 - 3.2 | Septet (sept) |

| Phenoxy-CH₃ | 2.1 - 2.4 | Singlet (s) |

| Isopropyl-CH₃ | 1.1 - 1.3 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O, C-N | 140 - 155 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H, C-C | 115 - 140 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

| Phenoxy-CH₃ | 15 - 20 |

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively. The asymmetric C-O-C stretching of the diaryl ether linkage is a strong, characteristic band typically found in the 1200-1270 cm⁻¹ range. Aromatic C=C ring stretching vibrations will produce several peaks between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹. ijtsrd.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be more easily resolved than in FT-IR. The symmetric C-O-C stretch, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | FT-IR | 3300 - 3500 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2970 |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 |

| Asymmetric C-O-C Stretch | FT-IR | 1200 - 1270 |

| C-Br Stretch | FT-IR, Raman | 500 - 700 |

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling (LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Confirmation: The molecular formula of the compound is C₁₆H₁₈BrNO, corresponding to a monoisotopic mass of approximately 320.06 u and an average molecular weight of 320.22 g/mol . scbt.com In a high-resolution mass spectrometry (HRMS) analysis, the measured mass would confirm this elemental composition with high accuracy. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of a single bromine atom, two peaks of nearly equal intensity will be observed: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for the isotope ⁸¹Br (M⁺+2).

Fragmentation and Impurity Profiling: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from any impurities before mass analysis. Under electron ionization (EI) conditions, the molecule will fragment in a predictable manner. The most likely fragmentation pathways include:

Ether Bond Cleavage: Cleavage of the C-O ether bond can lead to two primary fragment ions corresponding to the bromoaniline radical cation and the isopropyl-methylphenoxide radical, or vice versa.

Loss of Alkyl Groups: Fragmentation can occur via the loss of an isopropyl group (a loss of 43 u) or a methyl group (a loss of 15 u) from the molecular ion.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

| Fragment Description | Predicted m/z (for ⁷⁹Br) |

| Molecular Ion [M]⁺ | 320 |

| Molecular Ion + 2 [M+2]⁺ | 322 |

| [M - CH₃]⁺ | 305 |

| [M - CH(CH₃)₂]⁺ | 277 |

| [H₂N-C₆H₃Br-O]⁺ | 186 |

| [HO-C₆H₃(CH₃)(CH(CH₃)₂)]⁺ | 150 |

X-ray Crystallography and Solid-State Structural Analysis

While solution-state techniques describe the average conformation, X-ray crystallography provides a precise, static picture of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its likely solid-state features can be inferred from related structures. researchgate.netnih.gov

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It can form N-H···O hydrogen bonds with the ether oxygen of a neighboring molecule or potentially N-H···N bonds between two amine groups.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming C-Br···N or C-Br···O interactions with the amine or ether groups of adjacent molecules. rsc.org

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of parallel rings in adjacent molecules attract each other.

These combined interactions would dictate the formation of specific packing motifs, such as chains, sheets, or a more complex three-dimensional supramolecular architecture. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 5 Isopropyl 2 Methylphenoxy Aniline

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline, DFT calculations would provide fundamental insights into its electronic properties.

Analysis of Molecular Orbitals and Electron Density Distribution

A primary outcome of DFT calculations is the determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The analysis would also involve mapping the electron density distribution to identify regions of high and low electron density, which is crucial for understanding intermolecular interactions.

Potential Data Table for Molecular Orbital Analysis:

| Parameter | Calculated Value (eV) |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT methods can be used to predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption bands. Furthermore, the calculation of vibrational frequencies can provide a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure.

Potential Data Table for Predicted Spectroscopic Parameters:

| Spectrum | Predicted Peaks |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| UV-Vis (λmax, nm) | Data not available |

| IR (cm⁻¹) | Data not available |

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas on an MEP map typically indicate negative electrostatic potential, suggesting sites susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility and dynamics of a molecule over time.

Conformational Flexibility of the Aryloxyaniline Backbone

The aryloxyaniline backbone of this compound possesses rotational freedom around the ether linkage and the bond connecting the aniline (B41778) nitrogen to the phenyl ring. MD simulations could explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvent Effects on Molecular Geometry and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can be used to study the effect of different solvents on the molecular geometry and electronic properties of this compound. Solvation can alter conformational preferences and shift spectroscopic signals, and computational studies can provide a molecular-level understanding of these phenomena.

Reaction Mechanism Modeling and Transition State Analysis

There is no available research that models the reaction mechanisms involving this compound. Consequently, transition state analysis, which is crucial for understanding reaction kinetics and pathways, has not been performed for this compound. Such studies would typically employ quantum mechanical methods to elucidate the energetic profiles of synthetic routes or metabolic transformations.

Polymorph Prediction and Crystal Structure Modeling

No studies on the polymorph prediction or crystal structure modeling of this compound are present in the public domain. Polymorph prediction is a computationally intensive process that helps identify different crystalline forms of a compound, each of which can have unique physical properties. Similarly, crystal structure modeling provides a detailed three-dimensional arrangement of molecules in a crystal lattice, which is fundamental for understanding its solid-state characteristics.

Structure-Activity Relationship (SAR) Studies through In Silico Methods

In silico SAR studies, which are vital for drug discovery and materials science, have not been specifically reported for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Biological Efficacy

There are no published QSAR models where this compound is included in the dataset. QSAR studies mathematically correlate the structural properties of compounds with their biological activities, but the development of such models is contingent on having experimental data for a series of related compounds.

Molecular Docking Simulations for Putative Target Interactions

While molecular docking is a common computational technique to predict the binding orientation of a small molecule to a macromolecular target, no such simulations have been published for this compound. The absence of these studies means there is no computational data on its potential biological targets or binding affinities.

Reactivity and Mechanistic Pathways of 5 Bromo 2 5 Isopropyl 2 Methylphenoxy Aniline

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The aniline (B41778) and phenoxy rings of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline exhibit different reactivities towards aromatic substitution, a class of reactions where an atom on an aromatic ring is replaced by a substituent. These reactions can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the attacking reagent.

Electrophilic Aromatic Substitution (EAS): In these reactions, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring. The amino group (-NH2) on the aniline ring is a strong activating group, meaning it increases the ring's electron density and makes it more susceptible to electrophilic attack. Conversely, the bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect. The phenoxy group is also activating. Electrophilic substitution will, therefore, predominantly occur on the aniline ring at positions ortho and para to the strongly activating amino group.

Nucleophilic Aromatic Substitution (NAS): These reactions involve the attack of a nucleophile (an electron-rich species) on an aromatic ring that is electron-deficient. For NAS to occur, the ring typically needs to be substituted with at least one strong electron-withdrawing group. In the case of this compound, the presence of the bromo group can facilitate nucleophilic substitution, particularly under forcing conditions.

The general mechanisms for these pathways are outlined below:

| Reaction Type | General Mechanism | Key Intermediates |

| Electrophilic Aromatic Substitution | 1. Formation of an electrophile. 2. Attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion). 3. Deprotonation to restore aromaticity. | Arenium ion (sigma complex) |

| Nucleophilic Aromatic Substitution | 1. Attack of a nucleophile on the aromatic ring at a carbon bearing a leaving group. 2. Formation of a resonance-stabilized carbanion (Meisenheimer complex). 3. Departure of the leaving group to restore aromaticity. | Meisenheimer complex |

Influence of Substituents on Aromatic Ring Reactivity (Bromo, Isopropyl, Methyl, Phenoxy Groups)

The reactivity and regioselectivity of aromatic substitution reactions on this compound are dictated by the electronic and steric effects of its various substituents.

The amino group (-NH2) is a powerful activating group due to its ability to donate its lone pair of electrons into the aniline ring through resonance. This increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack.

The bromo group (-Br) is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can be donated to the ring through resonance, which partially offsets the inductive withdrawal and stabilizes the arenium ion intermediate when the attack is at the ortho or para positions.

The phenoxy group (-OAr) is an activating group, donating electron density to the aniline ring via its oxygen atom's lone pairs. It directs incoming electrophiles to the ortho and para positions of the aniline ring.

On the other aromatic ring, the isopropyl (-CH(CH3)2) and methyl (-CH3) groups are weakly activating due to their electron-donating inductive effects. They direct incoming electrophiles to the ortho and para positions relative to themselves.

The combined influence of these substituents on the aniline ring leads to a high electron density at the positions ortho and para to the amino group, making these the most probable sites for electrophilic substitution.

Redox Reactivity and Electron Transfer Mechanisms

The aniline moiety in this compound is susceptible to oxidation. The oxidation of anilines typically proceeds through a one-electron transfer mechanism to form a radical cation. The stability of this radical cation is influenced by the nature of the substituents on the aromatic ring.

The general mechanism for the one-electron oxidation of a substituted aniline is as follows:

Electron Transfer: The aniline derivative donates an electron to an oxidizing agent, forming a radical cation.

Deprotonation: The radical cation can then lose a proton from the nitrogen atom to form a neutral aminyl radical.

Further Reactions: The aminyl radical can undergo a variety of subsequent reactions, including dimerization or further oxidation.

| Substituent Effect on Aniline Oxidation | Predicted Influence on this compound |

| Electron-donating groups (e.g., -NH2, -OAr, alkyl) lower the oxidation potential. | The amino, phenoxy, isopropyl, and methyl groups are expected to make the molecule easier to oxidize compared to unsubstituted aniline. |

| Electron-withdrawing groups (e.g., -Br) increase the oxidation potential. | The bromo group will slightly increase the oxidation potential, counteracting the effect of the donating groups. |

Derivatization Chemistry for Further Functionalization

The structure of this compound offers several avenues for further chemical modification to introduce new functional groups and create more complex molecules.

Directed Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing the deprotonation (metalation) to the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent at that specific position.

In this compound, the amino group, after protection (e.g., as a carbamate), can act as a directing group for the metalation of the aniline ring. This would allow for the selective introduction of functional groups at the C3 position. Similarly, the oxygen of the phenoxy group can direct metalation on the aniline ring.

Post-Synthetic Modification Approaches and Their Mechanisms

Post-synthetic modification (PSM) refers to the chemical modification of a pre-existing molecule. For this compound, the primary sites for PSM are the amino group and the aromatic rings.

The amino group is a versatile handle for a wide range of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a variety of other functional groups (Sandmeyer reaction).

The aromatic rings can be functionalized through various cross-coupling reactions, particularly at the carbon-bromine bond. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon or carbon-heteroatom bonds at the C5 position of the aniline ring.

The general mechanism for a Suzuki coupling, a common PSM strategy for aryl bromides, is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography (GC) and Coupled Techniques (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, aniline (B41778) and its derivatives are often polar and have low volatility, which can lead to poor peak shape and thermal degradation in the hot GC inlet. thermofisher.com Therefore, analysis of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline by GC typically requires a derivatization step to increase its volatility and thermal stability. researchgate.net

Derivatization involves chemically modifying the primary amine group (-NH2) to a less polar, more volatile functional group. researchgate.net Common strategies include acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). oup.com These reagents react with the amine to form stable amide derivatives that are more amenable to GC analysis.

Once derivatized, the compound can be analyzed using GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. GC-MS is particularly valuable as it provides both chromatographic retention time and a mass spectrum. The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the derivatized compound and any related impurities by comparing the fragmentation pattern to known spectral libraries or by interpretation.

Table 2: Common Derivatization Reagents for GC Analysis of Anilines

| Derivatizing Agent | Resulting Derivative | Advantages |

|---|---|---|

| Acetic Anhydride | N-acetyl amide | Simple, quantitative reaction. oup.com |

| Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl amide | Produces highly volatile derivatives with excellent chromatographic properties. oup.com |

| p-Bromobenzoyl Bromide | N-benzoyl amide | Forms stable derivatives with good gas chromatographic characteristics. oup.com |

The choice of GC column is also critical. A non-polar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating the derivatized aniline derivatives.

Capillary Electrophoresis for Aniline Derivative Separation and Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal consumption of samples and reagents. diva-portal.org

For the analysis of this compound, which is a weakly basic compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. nih.gov In CZE, the separation occurs in a buffer-filled capillary. By using a low-pH buffer, the primary amine group of the aniline becomes protonated (-NH3+), allowing it to migrate in the electric field. Differences in the charge-to-size ratio between the target analyte and its impurities enable their separation.

Another powerful CE mode is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral and charged analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for the separation of a wide range of compounds, including neutral molecules and complex mixtures of aniline derivatives.

Detection in CE is commonly performed using UV-Vis absorbance. For enhanced sensitivity, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) can be employed, followed by laser-induced fluorescence (LIF) detection. nih.gov

Sample Preparation Techniques and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. For this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For example, the aniline derivative could be extracted from an aqueous sample into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) after adjusting the pH to ensure the aniline is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE): SPE has become more popular than LLE due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.com For an aniline derivative, a reversed-phase sorbent (like C18) or a mixed-mode cation-exchange sorbent could be used to retain the compound from a liquid sample. After washing away interferences, the purified analyte is eluted with a small volume of an appropriate solvent.

As discussed in the GC section, derivatization is a key strategy for enhancing the analyzability of aniline compounds. The primary goals of derivatization are:

Increase Volatility: To make the compound suitable for GC analysis. researchgate.net

Improve Thermal Stability: To prevent degradation at high temperatures in the GC inlet. researchgate.net

Enhance Detection: To introduce a chromophore for UV detection or a fluorophore for fluorescence detection, thereby increasing sensitivity.

Improve Chromatographic Resolution: To modify the compound's properties to achieve better separation from other components in the sample. oup.com

The choice of derivatization reagent depends on the analytical technique being used and the specific goals of the analysis.

Isotope Analysis for Mechanistic and Degradation Studies

Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to investigate the sources, transformation pathways, and degradation mechanisms of organic compounds. tandfonline.com This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ⁸¹Br/⁷⁹Br) within a specific molecule.

During chemical or biological degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. This phenomenon, known as the kinetic isotope effect (KIE), leads to an enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. publish.csiro.au By monitoring the change in the isotopic composition (expressed in delta notation, e.g., δ¹³C, δ⁸¹Br) as the reaction proceeds, valuable insights into the reaction mechanism can be obtained. mdpi.com

For this compound, a multi-element isotope analysis (C, N, Br) could be particularly informative:

Bromine Isotope Analysis (δ⁸¹Br): Measuring the bromine isotope ratio can help determine if the C-Br bond is cleaved in the rate-limiting step of a degradation reaction. This is often analyzed using gas chromatography coupled to a multi-collector inductively coupled plasma mass spectrometer (GC-MC-ICPMS). tandfonline.com

Carbon Isotope Analysis (δ¹³C): Changes in the carbon isotope signature can provide information about the initial steps of ring cleavage or other transformations involving carbon bonds. rsc.org

Nitrogen Isotope Analysis (δ¹⁵N): This can reveal reactions involving the aniline nitrogen atom, such as dioxygenation. acs.org

By combining the isotopic data from multiple elements, researchers can distinguish between different degradation pathways and gain a deeper understanding of the environmental fate of the compound. mdpi.comrsc.org For example, stable isotope probing (SIP) with ¹³C-labeled aniline can be used to identify microorganisms responsible for its biodegradation in environmental samples. mdpi.comdntb.gov.ua

Table 3: Stable Isotopes for Mechanistic Studies of Brominated Anilines

| Isotope Ratio | Notation | Information Gained | Typical Analytical Technique |

|---|---|---|---|

| ⁸¹Br / ⁷⁹Br | δ⁸¹Br | Elucidation of dehalogenation mechanisms; source apportionment. publish.csiro.autandfonline.com | GC-MC-ICPMS |

| ¹³C / ¹²C | δ¹³C | Identification of degradation pathways (e.g., ring oxidation). rsc.org | GC-IRMS |

Biological Activity Investigations: in Vitro Mechanistic Studies

Mechanistic Elucidation of Protein/Enzyme Interactions

Direct experimental data on the inhibitory activity of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not yet available in the public domain. However, research into analogous compounds offers some predictive insights. For instance, a study on 2-phenoxy-indan-1-one derivatives, which share a phenoxy moiety, revealed that many of these compounds inhibit AChE in the nanomolar range. nih.gov This suggests that the phenoxy group might play a role in binding to the enzyme's active site. The specific substitutions on the aniline (B41778) and phenoxy rings of this compound would, of course, significantly influence its inhibitory potential and selectivity for AChE over BChE. Further enzymatic assays are required to determine the precise IC50 values and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Cell-Based Assays for Cellular Pathway Modulation

There is currently a lack of published research on the effects of this compound on specific intracellular signaling pathways. However, a study on the structurally related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone demonstrated an ability to regulate NF-κB and MAPKs signaling pathways in HT1080 human fibrosarcoma cells. nih.gov This finding suggests that other bromo-substituted phenolic compounds could potentially modulate key cellular signaling cascades involved in inflammation and cell proliferation. Investigating the impact of this compound on pathways such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways would be a logical next step in characterizing its cellular effects.

While direct antimicrobial studies on this compound are pending, the broader class of brominated phenolic compounds has shown promise. For example, brominated phenoxyphenols have demonstrated antimicrobial activity against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism for some of these compounds involves the disruption of membrane homeostasis and inhibition of efflux systems. researchgate.net Additionally, various quinoxaline (B1680401) derivatives, which can be synthesized from substituted anilines, have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial potential of this compound against a panel of clinically relevant bacteria and fungi warrants investigation.

Table 1: Antimicrobial Activity of Structurally Related Compound Classes This table is illustrative and based on findings for related, not identical, compounds.

| Compound Class | Target Microorganism | Observed Effect | Potential Mechanism | Reference |

| Brominated Phenoxyphenols | MRSA | Inhibition of growth | Disruption of membrane homeostasis | researchgate.net |

| Quinoxaline Derivatives | S. aureus, B. subtilis, E. coli | Significant antibacterial activity | - | nih.gov |

| 6-Bromoindolglyoxylamide Derivatives | Gram-positive bacteria | Intrinsic antimicrobial activity | Membrane permeabilization and depolarization | nih.gov |

Note: The data presented in this table is for structurally related compound classes and should not be directly extrapolated to this compound.

The antioxidant potential of this compound has not been directly assessed. The phenolic ether linkage and the substituted aromatic rings are features that can contribute to antioxidant activity through radical scavenging mechanisms. The presence of electron-donating groups (isopropyl and methyl) on the phenoxy ring could enhance the ability of the molecule to donate a hydrogen atom to stabilize free radicals. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay would be necessary to quantify its antioxidant capacity.

Table 2: Common In Vitro Assays for Antioxidant Activity

| Assay | Principle | Information Gained |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Radical scavenging capacity. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Reducing power. |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. | Total antioxidant capacity. |

Structure-Activity Relationships (SAR) in Biological Context

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the structure-activity relationships (SAR) for the compound this compound were identified. Research investigating how the distinct structural components of this molecule—namely the bromine atom, the isopropyl group, the methyl group, and the specific arrangement of the phenoxy and aniline rings—contribute to a particular biological effect is not present in the accessible research domain.

Conformation-Activity Correlations in Biological Systems

Due to the lack of specific research on this compound, no data tables can be generated.

Conclusion and Future Research Directions

Synthesis of Current Academic Contributions Regarding 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline

A comprehensive search of academic databases and chemical literature indicates that there are no significant scholarly articles, patents, or detailed research studies specifically centered on this compound. Its primary presence is within the catalogs of chemical suppliers, where it is listed as a reagent or building block for chemical synthesis. scbt.comchemical-suppliers.eu The absence of published research suggests that its chemical and biological properties have not been systematically investigated or reported.

Identification of Unexplored Research Avenues and Methodological Challenges

Given the lack of existing research, the entire field of study for this compound is essentially unexplored. The following represent key areas for future investigation:

Synthetic Methodologies: The development and optimization of synthetic routes to this compound would be a primary research avenue. While general methods for the synthesis of diaryl ethers and substituted anilines are well-established, specific methodologies tailored to this molecule could improve yield, purity, and cost-effectiveness.

Chemical Reactivity and Derivatization: A systematic study of the reactivity of the aniline (B41778) and aromatic functionalities is warranted. The amino group of the aniline moiety is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization, which could lead to a diverse library of new compounds. wur.nl The bromine atom also provides a handle for cross-coupling reactions, enabling the introduction of various functional groups.

Physicochemical Characterization: A detailed characterization of its physical and chemical properties, including its spectroscopic data (NMR, IR, MS), crystal structure, and electronic properties, is necessary to build a foundational understanding of the molecule. rsc.org

Biological Screening: The substituted aniline and phenoxy ether moieties are present in many pharmacologically active compounds. nih.govnih.gov Therefore, screening this compound and its derivatives for a wide range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could be a fruitful area of research. nih.govnih.gov

Material Science Applications: Polyanilines and their derivatives are known for their applications in materials science, such as in the development of sensors and conductive polymers. rsc.org Investigating the potential of this compound as a monomer for novel polymers could open up new avenues in this field.

Methodological challenges would primarily revolve around the initial synthesis and purification of the compound and its derivatives. Subsequent challenges would involve developing appropriate assays for biological screening and characterizing the properties of any resulting materials.

Future Potential for Developing Novel Chemical Entities from this Scaffold

The chemical structure of this compound offers significant potential as a scaffold for the development of novel chemical entities with diverse applications.

Pharmaceuticals: The aniline scaffold is a common feature in many approved drugs. nih.gov By modifying the functional groups on the aniline and phenoxy rings, it may be possible to design and synthesize new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov For instance, the synthesis of novel anilinoquinolines has been explored for their inhibitory effects on certain enzymes. nih.gov

Agrochemicals: Substituted anilines and diaryl ethers are also found in various herbicides, fungicides, and insecticides. researchgate.net The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action.

Functional Dyes and Pigments: The chromophoric properties of aromatic amines are well-known. Chemical modification of this scaffold could lead to the development of new dyes and pigments with specific optical and electronic properties for use in various industries.

Advanced Materials: As a monomer, this compound could be used to synthesize novel polymers with tailored thermal, mechanical, and electronic properties for applications in electronics, aerospace, and other high-performance sectors. rsc.org

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Suzuki–Miyaura coupling. For NAS, bromination of an aniline precursor (e.g., 2-(5-isopropyl-2-methylphenoxy)aniline) using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C achieves selective bromination at the 5-position . For Suzuki coupling, a brominated aniline derivative reacts with a boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at reflux . Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios of reagents .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using the SHELX software suite (SHELXS for structure solution and SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complementary methods include:

- NMR spectroscopy : H/C NMR to verify substituent positions and steric effects from the isopropyl group .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (320.22 g/mol) and isotopic patterns .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screens focus on antimicrobial activity via disk diffusion assays (against Gram-positive/negative bacteria) and antifungal susceptibility testing (e.g., Candida spp.). Dose-response curves (IC₅₀) are generated using microbroth dilution methods. Enzyme inhibition assays (e.g., kinase or protease targets) employ fluorescence-based substrates .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Disordered regions (e.g., rotating isopropyl groups) require constrained refinement in SHELXL using PART, SIMU, and DELU instructions. Twinning or poor diffraction resolution may necessitate data reprocessing with SHELXPRO or alternative phasing methods (e.g., molecular replacement with homologous structures) . Cross-validation against DFT-optimized geometries (using Gaussian or ORCA) helps identify outliers in bond lengths/angles .

Q. What strategies optimize the Suzuki–Miyaura coupling yield for derivatives of this compound?

Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligands) and solvent optimization (e.g., THF/water vs. DMF) are critical. Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency. Adding stoichiometric Cs₂CO₃ enhances boronic ester reactivity, while degassing solvents minimizes Pd catalyst oxidation . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) removes Pd residues .

Q. How do steric effects from the isopropyl group influence regioselectivity in electrophilic substitution reactions?

The bulky isopropyl group at the 5-position directs electrophiles (e.g., nitronium ion) to the para position relative to the phenoxy group. Computational modeling (DFT or MD simulations) quantifies steric hindrance using van der Waals radii and electrostatic potential maps. Experimental validation via competitive reactions (e.g., bromination vs. nitration) with HPLC monitoring confirms regiochemical outcomes .

Q. What analytical methods resolve stability issues in aqueous buffers during biological assays?

Accelerated stability studies (40°C, 75% RH) with LC-MS/MS monitoring identify degradation products (e.g., hydrolysis of the aniline group). Buffering at pH 6–7 (phosphate or HEPES) minimizes decomposition. Lyophilization with cryoprotectants (trehalose) enhances long-term storage stability .

Q. How is structure-activity relationship (SAR) modeling applied to improve target binding affinity?

QSAR models (e.g., CoMFA or machine learning) correlate substituent electronic parameters (Hammett σ) and logP values with bioactivity. Substituent scanning (e.g., replacing Br with CF₃ or CH₃) identifies pharmacophores. Docking studies (AutoDock Vina) predict binding modes to targets like bacterial topoisomerases .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding assays?

False positives in docking may arise from rigid receptor models. Refinement with molecular dynamics (MD) simulations (AMBER or GROMACS) accounts for protein flexibility and solvation effects. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding constants (Kd) .

Q. Why do crystallographic and NMR data sometimes conflict regarding substituent conformation?

X-ray structures represent static snapshots, while NMR captures dynamic equilibria. Variable-temperature NMR (VT-NMR) and NOESY experiments reveal rotational barriers of the phenoxy group. Hybrid refinement in SHELXL (incorporating NMR restraints) reconciles discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.